molecular formula C11H6ClFN4 B11781857 4-Chloro-6-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]pyrazine

4-Chloro-6-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]pyrazine

Cat. No.: B11781857
M. Wt: 248.64 g/mol
InChI Key: YBXWNBZMJNQQKP-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, anticancer, and neuroprotective activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-6-hydrazinylpyrazine with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-6-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, leading to modulation of biological pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, contributing to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]pyrazine
  • 4-Chloro-6-(4-bromophenyl)-[1,2,3]triazolo[1,5-a]pyrazine
  • 4-Chloro-6-(4-nitrophenyl)-[1,2,3]triazolo[1,5-a]pyrazine

Uniqueness

4-Chloro-6-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]pyrazine is unique due to the presence of the fluorine atom, which can enhance its pharmacokinetic properties, such as increased metabolic stability and improved binding affinity to targets .

Properties

Molecular Formula

C11H6ClFN4

Molecular Weight

248.64 g/mol

IUPAC Name

4-chloro-6-(4-fluorophenyl)triazolo[1,5-a]pyrazine

InChI

InChI=1S/C11H6ClFN4/c12-11-10-5-14-16-17(10)6-9(15-11)7-1-3-8(13)4-2-7/h1-6H

InChI Key

YBXWNBZMJNQQKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CN=N3)C(=N2)Cl)F

Origin of Product

United States

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